molecular formula C9H6O2S B8689664 5-Hydroxy-1-benzothiophene-3-carbaldehyde

5-Hydroxy-1-benzothiophene-3-carbaldehyde

Cat. No. B8689664
M. Wt: 178.21 g/mol
InChI Key: UWWJXIHXLRRGTE-UHFFFAOYSA-N
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Patent
US05510353

Procedure details

A solution of BBr3 (0.07 mol) in 15 ml CH2Cl2 is added at 0° to a solution of 0.014 mol 5-methoxy-benzothiophene-3-carboxaldehyde in 80 ml CH2Cl2. After 4 hours 2 N Na2CO3 is added until pH=7. The organic solvent is evaporated and the suspension is filtered. The solid is washed with water to yield crude title compound which is recrystallized from CH3OH/H2O. M.p.=200°.
Name
Quantity
0.07 mol
Type
reactant
Reaction Step One
Quantity
0.014 mol
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
B(Br)(Br)Br.C[O:6][C:7]1[CH:8]=[CH:9][C:10]2[S:14][CH:13]=[C:12]([CH:15]=[O:16])[C:11]=2[CH:17]=1.C([O-])([O-])=O.[Na+].[Na+]>C(Cl)Cl>[OH:6][C:7]1[CH:8]=[CH:9][C:10]2[S:14][CH:13]=[C:12]([CH:15]=[O:16])[C:11]=2[CH:17]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
0.07 mol
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
0.014 mol
Type
reactant
Smiles
COC=1C=CC2=C(C(=CS2)C=O)C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
80 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)([O-])[O-].[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic solvent is evaporated
FILTRATION
Type
FILTRATION
Details
the suspension is filtered
WASH
Type
WASH
Details
The solid is washed with water

Outcomes

Product
Name
Type
product
Smiles
OC=1C=CC2=C(C(=CS2)C=O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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